Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-
CAS No.: 62999-96-6
Cat. No.: VC4118765
Molecular Formula: C7H15IO3
Molecular Weight: 274.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62999-96-6 |
|---|---|
| Molecular Formula | C7H15IO3 |
| Molecular Weight | 274.1 g/mol |
| IUPAC Name | 1-[2-(2-iodoethoxy)ethoxy]-2-methoxyethane |
| Standard InChI | InChI=1S/C7H15IO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 |
| Standard InChI Key | DLGFZOSPWIUMKY-UHFFFAOYSA-N |
| SMILES | COCCOCCOCCI |
| Canonical SMILES | COCCOCCOCCI |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₇H₁₅IO₃, with a molar mass of 274.09 g/mol . Its structure consists of a two-carbon ethane chain substituted at both positions: one with a 2-iodoethoxy group (-OCH₂CH₂I) and the other with a 2-methoxyethoxy group (-OCH₂CH₂OCH₃). The iodine atom introduces significant polarity and reactivity, particularly in nucleophilic substitution reactions, while the ether linkages enhance solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Key Physical Properties:
The presence of iodine contributes to a high molecular weight and density compared to non-halogenated ethers. Hydrogen bonding via ether oxygen atoms further influences its thermal stability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 2-chloroethyl ether derivatives with sodium iodide (NaI) in acetone under reflux conditions :
Example Reaction:
Optimized Conditions:
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Solvent: Anhydrous acetone
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Temperature: 60–80°C
Industrial Manufacturing
Industrial production scales this reaction using continuous flow reactors to enhance efficiency. Key considerations include:
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Purification: Distillation or column chromatography to achieve ≥95% purity .
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Cost Drivers: Iodine sourcing (~60% of raw material cost) and energy-intensive reflux .
Chemical Reactivity and Applications
Reactivity Profile
The iodine substituent renders the compound highly reactive in:
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Nucleophilic Substitutions: Iodine is displaced by nucleophiles (e.g., -OH, -CN, -NH₂), forming ethers, nitriles, or amines.
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Cross-Coupling Reactions: Used in Ullmann or Suzuki-Miyaura couplings to construct complex organic frameworks .
Example Reaction with Sodium Hydroxide:
Pharmaceutical Intermediates
The compound serves as a precursor for iodine-containing drugs, particularly thyroid hormones and radiocontrast agents . Its ether linkages improve bioavailability by enhancing solubility.
Materials Science
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Polymer Modification: Introduces iodine into polymer chains for UV stabilization .
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Liquid Crystals: The polarizable iodine atom aids in tuning mesophase behavior .
Organic Synthesis
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Building Block: Used to synthesize crown ethers and cryptands via etherification .
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Cross-Linking Agent: Facilitates the formation of hydrogels in biomedical engineering.
Comparative Analysis with Related Compounds
| Compound | CAS | Key Differences | Reactivity vs. Target Compound |
|---|---|---|---|
| 1,2-Bis(2-iodoethoxy)ethane | 36839-55-1 | Two iodoethoxy groups; higher density (2.1 g/cm³) | More reactive in SN2 reactions |
| Ethane, 1-(2-iodoethoxy)-2-methoxy- | 104539-21-1 | Methoxy vs. methoxyethoxy group | Lower solubility in polar solvents |
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